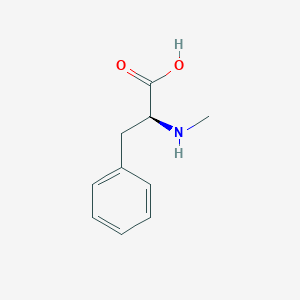

N-Methyl-L-phenylalanine

概要

説明

N-Methyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, where a methyl group is attached to the nitrogen atom of the amino group. This modification results in a compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol

準備方法

Synthetic Routes and Reaction Conditions

N-Methyl-L-phenylalanine can be synthesized through different N-methylation strategies. One common method involves the N-methylation of L-phenylalanine using methyl iodide in the presence of a base such as sodium hydroxide . Another approach is the use of N-methylating agents like formaldehyde and formic acid under reductive amination conditions . These methods typically yield this compound in high purity and good yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .

化学反応の分析

Biosynthetic Reductive Methylamination

N-Me-Phe can be sustainably produced via reductive methylamination of phenylpyruvate using engineered Corynebacterium glutamicum. The reaction involves the imine reductase DpkA (with mutations P262A/M141L) to catalyze the conversion of phenylpyruvate and monomethylamine into N-Me-Phe .

Key Data:

| Carbon Source | Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L/h) |

|---|---|---|---|

| Glucose | 0.73 ± 0.05 | 0.052 | 0.01 |

| Xylose | 0.60 ± 0.04 | 0.05 | 0.008 |

This enzymatic route avoids toxic reagents and achieves enantiopure production, making it an industrially viable method .

Hydrogenation and Catalytic Reduction

N-Me-Phe derivatives, such as methyl esters, undergo hydrogenation to chiral alcohols. For example, L-phenylalanine methyl ester is hydrogenated over a Mg²⁺-doped Cu/ZnO/Al<sub>2</sub>O<sub>3</sub> catalyst to yield L-phenylalaninol with 95.1% selectivity . While not directly tested on N-Me-Phe, analogous mechanisms suggest similar pathways due to the stabilizing role of the N-methyl group .

Proposed Mechanism:

- Adsorption of the substrate’s amino group onto catalyst active sites.

- Hydrogen dissociation on Cu surfaces.

- Sequential hydrogenation of the ester group to alcohol .

Esterification and Derivatization

N-Me-Phe is esterified to its methyl ester derivative using methanol under acidic conditions. This reaction is critical for peptide synthesis and pharmaceutical applications .

Typical Protocol:

- Reagents: Methanol, HCl (gas)

- Conditions: 0°C, 24 hours

- Yield: >90% (for L-phenylalanine methyl ester) .

The methyl ester derivative is a precursor for further functionalization, such as Cbz protection .

Role in Enzyme-Catalyzed Mechanisms

N-Me-Phe interacts with phenylalanine ammonia lyase (PAL), which typically deaminates L-phenylalanine to cinnamic acid. Studies show that N-Me-Phe acts as a competitive inhibitor (K<sub>i</sub> = 1.2 mM ) due to steric hindrance from the methyl group, blocking the enzyme’s active site .

Key Observations:

科学的研究の応用

Peptide Synthesis

Overview : N-Methyl-L-phenylalanine is a crucial building block in solid-phase peptide synthesis. Its unique properties enhance the stability and solubility of peptides, making it a preferred choice for researchers.

Applications :

- Solid-Phase Peptide Synthesis : The compound facilitates the efficient creation of complex peptides, which are essential for various biological studies and therapeutic developments.

- Modification of Peptide Properties : By incorporating N-methyl amino acids, researchers can alter the physical and chemical properties of peptides, improving their efficacy in biological systems .

Drug Development

Overview : In the pharmaceutical industry, this compound plays a vital role in designing and optimizing peptide-based drugs.

Applications :

- Enhancing Drug Efficacy : The compound is used to improve the pharmacological properties of drugs, such as their stability and bioavailability.

- Targeted Drug Delivery Systems : this compound is involved in bioconjugation techniques that allow for the targeted delivery of therapeutics to specific cells or tissues .

Bioconjugation

Overview : Bioconjugation refers to the process of chemically linking biomolecules to other molecules. This compound is instrumental in this area.

Applications :

- Attachment to Biomolecules : The compound enables effective attachment of peptides to proteins or other biomolecules, enhancing their therapeutic potential.

- Development of Targeted Therapies : By utilizing this compound in bioconjugation, researchers can create more effective targeted therapies for diseases such as cancer .

Protein Engineering

Overview : this compound is valuable in modifying proteins to improve their functionality.

Applications :

- Improving Protein Stability and Activity : The incorporation of this compound can enhance the stability and activity of proteins used in therapeutic applications.

- Biotechnology Research : Researchers utilize this compound for protein modifications that are crucial for various biotechnological applications .

Research in Neuroscience

Overview : In neuroscience, this compound is explored for its potential effects on neurotransmitter function.

Applications :

- Understanding Neurological Disorders : Studies involving this compound contribute to a better understanding of disorders related to neurotransmitter dysfunction.

- Potential Therapeutic Implications : Research indicates that modifications using this compound may have therapeutic implications for conditions like phenylketonuria, where phenylalanine aggregation is linked to toxicity .

Data Table: Summary of Applications

| Application Area | Key Functions | Example Studies/Findings |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Solid-phase synthesis techniques |

| Drug Development | Enhances drug stability and efficacy | Optimizing peptide-based drugs |

| Bioconjugation | Attaches peptides to biomolecules | Targeted drug delivery systems |

| Protein Engineering | Modifies protein properties | Stability improvements in therapeutic proteins |

| Neuroscience | Investigates neurotransmitter functions | Studies on neurological disorder mechanisms |

Case Studies

- Enzymatic Synthesis of this compound

- Therapeutic Implications in Cancer Research

- Impact on Antimicrobial Activity

作用機序

The mechanism of action of N-Methyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis, influencing the formation of peptide bonds and the overall structure of peptides . Additionally, it may interact with receptors and transporters in biological systems, affecting cellular signaling and metabolic pathways .

類似化合物との比較

Similar Compounds

Phenylalanine: The parent compound of N-Methyl-L-phenylalanine, used in protein synthesis and as a precursor for neurotransmitters.

L-Phenylalanine methyl ester: A derivative used in peptide synthesis and as a building block for more complex molecules.

α-Methyl-L-phenylalanine: A compound with similar structural features but different biological activity and transport properties.

Uniqueness

This compound is unique due to its N-methylation, which alters its chemical properties and biological activity compared to its parent compound, phenylalanine. This modification enhances its lipophilicity, making it more soluble in non-aqueous solvents and improving its membrane permeability . These properties make it a valuable compound in peptide synthesis and drug development.

生物活性

N-Methyl-L-phenylalanine (NMePhe) is a derivative of the amino acid phenylalanine, characterized by the addition of a methyl group to the nitrogen atom in its amino group. This modification alters its biological activity and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its therapeutic implications, production methods, and relevant case studies.

This compound has the chemical formula and is classified as an N-alkylated amino acid. The methyl substitution affects its solubility, reactivity, and interaction with biological systems, making it an important compound for research in drug development and metabolic engineering .

Biological Activities

1. Antimicrobial Properties:

Research indicates that N-methylation can influence the antimicrobial activity of peptides. For instance, substituting L-phenylalanine with this compound in certain antimicrobial peptides resulted in varied effects on their efficacy against bacterial strains. While some analogs exhibited reduced activity, others maintained or enhanced their antimicrobial properties, suggesting a complex relationship between structure and function .

2. Role in Drug Development:

N-Methylated amino acids are increasingly recognized for their potential in drug design due to their ability to improve pharmacokinetic properties such as stability against enzymatic degradation and enhanced membrane permeability. For example, N-methylation can lead to increased bioavailability of peptide drugs by facilitating better absorption through biological membranes .

3. Therapeutic Applications:

this compound is being studied for its role as a building block in peptidomimetics—synthetic compounds that mimic natural peptides. These compounds are designed to interact selectively with biological targets, which can lead to advancements in treatments for diseases like cancer and neurodegenerative disorders .

Production Methods

The sustainable production of this compound has been explored using metabolic engineering techniques. Research has demonstrated that Corynebacterium glutamicum can be engineered to produce this compound through reductive methylamination of phenylpyruvate. This approach yielded significant amounts of NMePhe, showcasing the potential for industrial applications in amino acid production .

| Production Method | Organism | Yield (g/L) | Volumetric Productivity (g/L/h) |

|---|---|---|---|

| Metabolic Engineering | Corynebacterium glutamicum | 0.73 ± 0.05 | 0.01 |

| Fermentation | Pseudomonas putida | 0.60 ± 0.04 | 0.008 |

Case Studies

Case Study 1: Antimicrobial Activity Modulation

A study assessed the impact of various methylated amino acids on the antimicrobial properties of lipopeptides against Pseudomonas aeruginosa. The results indicated that while some substitutions maintained activity, others led to a significant decrease, highlighting the importance of specific amino acid configurations in therapeutic efficacy .

Case Study 2: Peptidomimetics Development

In developing peptidomimetics that incorporate N-methylated amino acids, researchers found that these modifications could enhance receptor selectivity and reduce proteolytic degradation. This was particularly noted in the context of antitumor agents where N-methylation improved therapeutic outcomes .

特性

IUPAC Name |

(2S)-2-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFESDRCALIIM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426229 | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-30-5 | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4UR82KST1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。